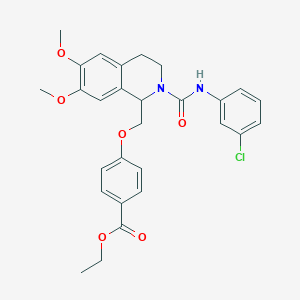

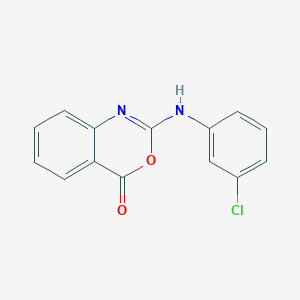

2-(3-氯苯氨基)-4H-3,1-苯并噁嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Chloroanilino)-4H-3,1-benzoxazin-4-one (CABO) is a member of the benzoxazinone family of compounds. It is a synthetic compound that has been used in various scientific experiments and research studies. CABO is a versatile compound that can be used for a variety of purposes, such as in the synthesis of other compounds, as a catalyst in reactions, and as a reagent for biochemical and physiological studies.

科学研究应用

抗菌活性

已合成苯并恶嗪酮衍生物,包括与 2-(3-氯苯胺基)-4H-3,1-苯并恶嗪-4-酮 结构相似的化合物,并对其抗菌特性进行了评估。研究表明,这些化合物表现出显着的抗菌和抗真菌活性,表明它们在开发新型抗菌剂中具有潜在应用 (Naganagowda & Petsom, 2011)。

生态作用和生物活性

1,4-苯并恶嗪-3(4H)-酮的生物活性,包括其植物毒性、抗真菌、抗菌和拒食作用,突出了其生态重要性。由于其广泛的生物活性,这些化合物被探索用于天然除草剂模型和作为药物开发的先导。这些化合物的降解产物在植物的化学防御机制中也起着至关重要的作用 (Macias et al., 2009)。

合成和药物化学

由于苯并恶嗪酮衍生物具有多功能的生物活性,因此其合成一直是研究的重点。已经开发出创新的合成方法来构建苯并恶嗪酮骨架,促进了这些化合物在药物化学中的探索。它们作为药物发现中的“特权支架”的潜力,特别是用于设计各种受体的强亲和力配体,强调了它们在治疗应用中的重要性 (Poupaert et al., 2005)。

作用机制

Target of Action

Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to target cyclin-a2 and cyclin-dependent kinase 2 in humans .

Mode of Action

It can be inferred that like other aniline derivatives, it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Related compounds such as 3-chloroaniline have been found to be degraded through pathways involving phenol monooxygenase followed by ortho-cleavage of the aromatic ring .

Pharmacokinetics

Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It can be inferred that like other aniline derivatives, it might lead to changes in cellular function .

Action Environment

It has been found that exposure to toxic aromatic pollutants such as 3-chloroaniline can greatly reduce the retention of bacteria capable of degrading aromatic compounds in packed-bed bioreactors .

属性

IUPAC Name |

2-(3-chloroanilino)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFCABUVISWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324433 |

Source

|

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one | |

CAS RN |

81905-03-5 |

Source

|

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)

![3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2710066.png)

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)

![N-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2710079.png)